4-(Furan-2-yl)piperidine hydrochloride
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Overview
Description
4-(Furan-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H13NO.ClH. It is a derivative of piperidine, a six-membered heterocyclic amine, with a furan ring attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)piperidine hydrochloride typically involves the reaction of furan with piperidine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the use of boronic acids and palladium catalysts to form the carbon-carbon bond between furan and piperidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
4-(Furan-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-(Furan-2-yl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(Pyridin-2-yl)piperidine
4-(Thiophen-2-yl)piperidine
4-(Furan-3-yl)piperidine
4-(Thiazol-2-yl)piperidine
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Properties
IUPAC Name |
4-(furan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-2,7-8,10H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLVWIWACXBNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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